Product packaging for 2-Ethenyloxolane(Cat. No.:CAS No. 1072-60-2)

2-Ethenyloxolane

Cat. No.: B2370642
CAS No.: 1072-60-2
M. Wt: 98.145
InChI Key: XIXWTBLGKIRXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethenyloxolane, which may also be known as 2-Vinyltetrahydrofuran, is a chemical compound of interest in organic synthesis and materials science research. Researchers utilize it as a versatile building block or monomer due to its dual functional groups, which include an ether and an alkene. This structure allows it to participate in various polymerization reactions, such as the formation of linear polymers or cross-linked networks, making it valuable for developing new polymeric materials. It may also serve as a precursor in the synthesis of more complex organic molecules or specialty chemicals. Please note: This product is intended for research and development purposes exclusively in a laboratory setting. It is not intended for personal, human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B2370642 2-Ethenyloxolane CAS No. 1072-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXWTBLGKIRXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethenyloxolane and Its Functionalized Analogues

Regioselective and Stereoselective Synthesis of 2-Ethenyloxolane

The precise control over the arrangement of atoms in three-dimensional space, known as stereoselectivity, and the specific location of bond formation, or regioselectivity, are paramount in modern organic synthesis. ethz.chegrassbcollege.ac.in The synthesis of this compound, also known as 2-vinyltetrahydrofuran, often requires meticulous control to achieve the desired isomers.

Catalytic Approaches in Ethenyloxolane Ring Formation

Catalysis offers efficient and selective pathways for the construction of the oxolane (tetrahydrofuran) ring. A variety of metal-based catalysts have been developed to facilitate the intramolecular cyclization of suitable precursors.

Palladium-catalyzed reactions are prominent in this area. For instance, the cyclization of allylsilyl alcohols using a palladium(II) catalyst provides a route to substituted 2-vinyltetrahydrofurans. su.se Similarly, palladium-catalyzed cyclization of alkenols can lead to the stereoselective formation of tetrahydrofuran (B95107) derivatives. beilstein-journals.org Another powerful technique is ring-closing metathesis (RCM), which employs catalysts like those developed by Grubbs and Schrock to form unsaturated rings, including those found in this compound, from diene precursors with the release of volatile ethylene. wikipedia.org

Other metals also show significant catalytic activity. Gold(I) catalysts are effective in the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to yield the corresponding oxygen heterocycles. organic-chemistry.org Copper(I) systems, particularly with ligands like Xantphos, have been used for the intramolecular hydroalkoxylation of unactivated terminal alkenes to produce five- and six-membered cyclic ethers. organic-chemistry.org Furthermore, lanthanide triflates have been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org Rhodium-catalyzed C-H bond insertion reactions have also been employed to create substituted tetrahydrofuran products from γ-alkoxy-α-diazo esters. nih.gov

A summary of various catalytic systems is presented below.

Catalyst SystemPrecursor TypeReaction TypeProductReference
Palladium(II)Allylsilyl AlcoholsCyclizationSubstituted 2-Vinyltetrahydrofurans su.se
PdCl2/CuCl2AlkenolsBicyclizationDioxabicycloheptanes beilstein-journals.org
Grubbs CatalystDienesRing-Closing MetathesisCycloalkenes wikipedia.org
Gold(I)Hydroxy AllenesHydroalkoxylationOxygen Heterocycles organic-chemistry.org
Copper(I)-XantphosUnactivated AlkenesHydroalkoxylationCyclic Ethers organic-chemistry.org
Rhodium(II) Acetateγ-Alkoxy-α-diazo estersC-H InsertionSubstituted Tetrahydrofurans nih.gov
Lanthanide TriflatesHydroxyalkenesHydroalkoxylation/CyclizationOxygen Heterocycles organic-chemistry.org

Stereochemical Control in Olefination Reactions Leading to this compound

The formation of the ethenyl (vinyl) group with a specific stereochemistry is often achieved through olefination reactions. The Peterson olefination is a particularly versatile method. numberanalytics.com This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. lscollege.ac.in A key feature of this reaction is that the stereochemical outcome can be controlled by the conditions used for the subsequent elimination step. numberanalytics.comlscollege.ac.in Treating the β-hydroxysilane with acid typically results in an anti-elimination to yield one alkene isomer, while basic conditions promote a syn-elimination to produce the opposite isomer. lscollege.ac.in This allows for the selective synthesis of either E- or Z-alkenes from the same intermediate. numberanalytics.comlscollege.ac.in

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons olefination, are also staples in alkene synthesis. beilstein-journals.org For instance, a Z-selective Wittig reaction has been successfully used to construct trisubstituted olefin moieties in the synthesis of complex molecules containing tetrahydrofuran rings. researchgate.net

Olefination ReactionKey FeatureStereochemical OutcomeReference
Peterson OlefinationElimination of β-hydroxysilaneAcidic conditions lead to (E)-alkenes; Basic conditions favor (Z)-alkenes numberanalytics.comlscollege.ac.in
Wittig ReactionReaction of a phosphonium (B103445) ylide with a carbonylCan be tuned for Z-selectivity researchgate.net
Horner-Wadsworth-EmmonsReaction of a phosphonate (B1237965) carbanion with a carbonylOften favors (E)-alkenes beilstein-journals.org

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to derivatives and analogues of this compound is crucial for exploring structure-activity relationships and accessing novel chemical entities. This involves multi-step sequences to build complexity, as well as specific reactions to modify the core structure.

Efficient Derivatization of the Ethenyl Moiety

The ethenyl group of this compound is a versatile handle for further chemical modification. A variety of reactions can be performed on this double bond to introduce new functional groups. For example, the Sharpless asymmetric dihydroxylation can convert the vinyl group into a 1,2-diol. escholarship.org This transformation not only adds functionality but can also be used as a kinetic resolution step to separate diastereomers, thereby increasing the enantiomeric purity of the product. escholarship.org Oxidation of the vinyl group can also lead to the formation of a carbonyl group, providing another avenue for derivatization. escholarship.org In another approach, the vinyl group can be modified through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition after conversion to a terminal alkyne, as demonstrated in the synthesis of eugenol (B1671780) derivatives bearing a 1,2,3-triazole moiety. nih.gov

Derivatization ReactionReagentsFunctional Group TransformationReference
Asymmetric DihydroxylationOsO₄, Chiral LigandAlkene → Diol escholarship.org
Azide-Alkyne CycloadditionOrganic Azide, Copper(I) CatalystAlkyne → 1,2,3-Triazole nih.gov
OxidationOxidizing AgentAlkene → Carbonyl escholarship.org

Preparation of Oxolane Ring-Substituted Ethenyl Derivatives

Introducing substituents directly onto the oxolane ring is a key strategy for creating diverse analogues. Palladium-catalyzed cross-coupling reactions can be used to form C-C and C-O bonds in a single step, leading to diastereomerically enriched substituted tetrahydrofurans from γ-hydroxy alkenes. organic-chemistry.org Rhodium-catalyzed reactions of γ-alkoxy-α-diazo esters have been shown to produce 2,3,5-trisubstituted tetrahydrofurans with good diastereoselectivity. nih.gov

Nucleophilic substitution reactions also play a significant role in generating stereocenters on the ring. nih.gov For example, 2-sulfonimidoylylidene-5-vinyl tetrahydrofurans have been synthesized through a consecutive acylation/SN2 sequence. researchgate.net Furthermore, a redox-relay Heck reaction of cis-butene-1,4-diol can generate cyclic hemiacetals that serve as precursors to 3-aryl tetrahydrofurans and other disubstituted derivatives. organic-chemistry.org

Investigations into the Chemical Reactivity and Reaction Mechanisms of 2 Ethenyloxolane

Electrophilic and Nucleophilic Reactivity of the Ethenyloxolane Scaffold

The reactivity of 2-ethenyloxolane is dictated by the electronic properties of its ethenyl and oxolane moieties. The carbon-carbon double bond is an electron-rich center, making it susceptible to attack by electrophiles. aakash.ac.in Conversely, the oxygen atom in the oxolane ring possesses lone pairs of electrons, rendering it a nucleophilic and basic site, capable of being protonated or coordinating to Lewis acids. libretexts.org

Additions Across the Ethenyl Double Bond

The ethenyl group of this compound readily undergoes electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond to form a carbocation intermediate. savemyexams.comyoutube.com This intermediate is then attacked by a nucleophile to yield the final addition product.

The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comnumberanalytics.com In the case of this compound, this leads to the formation of a more stable secondary carbocation adjacent to the oxolane ring. The subsequent attack by a nucleophile on this carbocation gives the corresponding Markovnikov addition product.

Table 1: Electrophilic Addition Reactions to this compound

ReagentElectrophileNucleophileMajor Product
HBrH⁺Br⁻2-(1-Bromoethyl)oxolane
Cl₂Cl⁺Cl⁻2-(1,2-Dichloroethyl)oxolane
H₂O/H⁺H⁺H₂O2-(1-Hydroxyethyl)oxolane

The addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via protonation of the vinyl group to form a secondary carbocation, which is then trapped by the bromide ion. docbrown.infochemguide.co.uk Similarly, the addition of halogens like chlorine (Cl₂) occurs through a cyclic halonium ion intermediate, which is subsequently opened by the halide ion in an anti-addition manner. aakash.ac.inlibretexts.orglibretexts.org Acid-catalyzed hydration also follows Markovnikov's rule, yielding an alcohol.

Ring-Opening Reactions of the Oxolane Moiety

The oxolane ring in this compound is a cyclic ether and can undergo ring-opening reactions, particularly under acidic conditions. libretexts.org The high ring strain found in smaller cyclic ethers like epoxides makes them highly susceptible to ring-opening; while the five-membered tetrahydrofuran (B95107) ring is less strained, it can still be cleaved under forcing conditions or with appropriate activation. pressbooks.pubjsynthchem.com

In the presence of a strong acid, the oxygen atom of the oxolane ring is protonated, making it a good leaving group. masterorganicchemistry.com A nucleophile can then attack one of the carbon atoms adjacent to the oxygen, leading to the opening of the ring. The regioselectivity of this attack depends on the reaction conditions and the substitution pattern of the ring. For unsubstituted or symmetrically substituted protonated ethers, the reaction often proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. pressbooks.pub

Under strongly acidic conditions, the reaction may proceed through a mechanism with partial SN1 character, where the nucleophile attacks the more substituted carbon due to the development of a partial positive charge. libretexts.org

Table 2: Potential Ring-Opening Reactions of this compound Derivatives

ReagentConditionsPotential Products
HBrStrong Acid, Heat4-Bromo-1-hexen-1-ol
H₂OStrong Acid, HeatHex-5-ene-1,4-diol

It is important to note that the vinyl group can also be reactive under these conditions, potentially leading to a mixture of products from both addition and ring-opening reactions.

Radical-Mediated Transformations

The ethenyl group of this compound is also susceptible to attack by radicals, enabling a variety of radical-mediated transformations. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.

Controlled Radical Addition Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double bond. nih.gov This reaction is typically catalyzed by a transition metal complex and involves the transfer of a halogen atom from an alkyl halide to the alkene, generating a radical intermediate that then propagates a chain reaction. chemrxiv.orgrsc.org

In the context of this compound, an ATRA reaction would involve the addition of a radical to the vinyl group, followed by abstraction of a halogen atom from the catalyst or a chain transfer agent. This method allows for the introduction of a variety of functional groups at the vinyl position under mild conditions. creaflow.bemdpi.com

Radical Chain Reactions Involving this compound

This compound can undergo radical polymerization, a process commonly used for vinyl monomers. pslc.ws This chain reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate radicals. tcichemicals.com These initiator radicals then add to the ethenyl group of this compound, creating a new radical species that can, in turn, react with another monomer unit. This propagation continues to form a long polymer chain until the reaction is terminated by the combination of two radicals. researchgate.net The resulting polymer, poly(this compound), features a backbone of repeating oxolane units.

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The ethenyl group of this compound can participate as a component in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgucalgary.camasterorganicchemistry.com this compound can act as a dienophile in this reaction, reacting with a variety of dienes to produce substituted cyclohexene (B86901) derivatives containing an oxolane substituent. The reaction is typically concerted and proceeds with a high degree of stereospecificity. libretexts.org

Another important class of cycloadditions is the [2+2] cycloaddition, which involves the combination of two alkene units to form a cyclobutane (B1203170) ring. wikipedia.org These reactions are often photochemically initiated. libretexts.orgresearchgate.net this compound can potentially undergo [2+2] cycloaddition with itself or other alkenes to yield substituted cyclobutanes. The regioselectivity and stereoselectivity of these reactions are dependent on the specific substrates and reaction conditions. rsc.orgnih.gov

Polymerization Science and Macromolecular Engineering of 2 Ethenyloxolane

Homopolymerization Pathways

Homopolymerization of 2-ethenyloxolane can proceed through the vinyl group, leaving the oxolane ring intact along the polymer backbone. These methods are analogous to those used for other vinyl monomers.

Vinyl Polymerization Mechanisms

Vinyl polymerization proceeds via the double bond of the ethenyl group. sigmaaldrich.com Free-radical polymerization is a common method for polymerizing vinyl monomers. vulcanchem.com The process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals. vulcanchem.com These radicals then attack the vinyl group of a this compound monomer, initiating a polymer chain. The chain propagates by the sequential addition of more monomer units. This results in the formation of poly(2-vinyltetrahydrofuran), a polymer with a carbon-carbon backbone and pendant tetrahydrofuran (B95107) rings. scipoly.com Studies have explored the polymerizability of 2-vinyltetrahydrofuran using free-radical initiators. researchgate.net

The general steps of free-radical vinyl polymerization are:

Initiation: A radical initiator (I) decomposes to form primary radicals (R•), which then react with a monomer molecule (M) to form an initiated monomer radical (M•).

Propagation: The monomer radical (M•) rapidly adds to other monomer molecules to form a growing polymer chain (P•).

Termination: The growth of the polymer chain is stopped through processes like combination or disproportionation, where two radical chains react with each other.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a type of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comspringernature.com The technique involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. sigmaaldrich.commdpi.com This process maintains a low concentration of active radical species, minimizing termination reactions. cmu.edu

While specific studies on the ATRP of this compound are not widely documented, the monomer's vinyl group makes it a potential candidate for this method. The general mechanism of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition-metal complex. springernature.comcmu.edu This establishes a dynamic equilibrium between the dormant chains and the active, propagating radicals. mdpi.com Applying ATRP to this compound could theoretically produce well-defined poly(2-vinyltetrahydrofuran) with controlled chain lengths and functionalities. springernature.com The presence of the ether oxygen in the oxolane ring would need to be considered, as it could potentially coordinate with the metal catalyst, influencing the polymerization kinetics. cmu.edu

Parameter Vinyl Polymerization (Free Radical) Atom Transfer Radical Polymerization (ATRP)
Control over MW PoorHigh
Dispersity (Đ) High (>1.5)Low (Typically 1.1–1.5) rsc.org
Initiators Peroxides, Azo compounds (e.g., AIBN) vulcanchem.comAlkyl Halides (e.g., ethyl α-bromoisobutyrate) sigmaaldrich.com
Catalyst NoneTransition Metal Complex (e.g., CuBr/Ligand) sigmaaldrich.com
Resulting Structure Poly(2-vinyltetrahydrofuran) scipoly.comWell-defined Poly(2-vinyltetrahydrofuran)

Ring-Opening Polymerization (ROP) of this compound and its Derivatives

Ring-opening polymerization (ROP) of this compound involves the cleavage of the oxolane ring, leading to the formation of a polyether. The vinyl group typically remains as a pendant group along the polyether backbone. Both anionic and cationic mechanisms can be employed for the ROP of cyclic ethers.

Anionic Ring-Opening Polymerization (AROP) Studies

Anionic ring-opening polymerization (AROP) of cyclic ethers like oxolane (tetrahydrofuran) is challenging due to the low ring strain and the stability of the ether linkage. However, preliminary studies on the polymerizability of 2-vinyltetrahydrofuran have included anionic methods. researchgate.net AROP is typically initiated by a strong nucleophile, which attacks one of the carbon atoms adjacent to the ether oxygen, forcing the ring to open. The propagation proceeds via an alkoxide active species.

For AROP of this compound, potential challenges include side reactions involving the acidic protons on the carbon adjacent to the vinyl group or reactions with the vinyl group itself. The polymerization of substituted oxiranes (a three-membered cyclic ether) via AROP has been shown to result in polyethers, though sometimes with irregular structures. researchgate.net The polymerization of lactams, another class of cyclic monomers, is frequently achieved through AROP, highlighting the method's utility for certain ring structures. rsc.org

Cationic Ring-Opening Polymerization (CROP) Behavior

Cationic ring-opening polymerization (CROP) is a well-established method for polymerizing cyclic ethers, including tetrahydrofuran and its derivatives. mdpi.com There is specific evidence documenting the cationic polymerization of 2-vinyltetrahydrofuran. acs.org The mechanism involves an electrophilic initiator that activates the monomer by protonating or binding to the ether oxygen atom. beilstein-journals.org This activation creates a cationic oxonium ion, which is susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. mdpi.comrsc.org

This process leads to the opening of the ring and the propagation of a polyether chain. The resulting polymer has a repeating ether unit in the backbone with a vinyl group attached to each unit. The living nature of CROP, particularly for 2-oxazolines, allows for the synthesis of block copolymers, demonstrating the high degree of control possible with this method. rsc.org

Parameter Anionic Ring-Opening Polymerization (AROP) Cationic Ring-Opening Polymerization (CROP)
Initiator Strong Nucleophiles (e.g., organometallics)Electrophiles (e.g., Protic acids, Lewis acids) beilstein-journals.org
Propagating Species Alkoxide Anion Tertiary Oxonium Ion
Applicability Challenging for THF, studied for 2-VTHF researchgate.netDocumented for 2-VTHF acs.org
Resulting Structure Polyether with pendant vinyl groupsPolyether with pendant vinyl groups

Ring-Opening Metathesis Polymerization (ROMP) Potential

Ring-opening metathesis polymerization (ROMP) is a powerful technique that polymerizes cyclic olefins through the cleavage and reformation of the double bonds within the ring. sioc-journal.cnwikipedia.org This reaction is driven by the relief of ring strain and is catalyzed by transition metal complexes, such as those containing ruthenium or tungsten. wikipedia.org

Standard ROMP is not a viable pathway for the ring-opening of the oxolane ring in this compound because the tetrahydrofuran ring itself contains no double bonds. wikipedia.org The monomer's reactivity in metathesis would be centered on its exocyclic vinyl group. While not a ring-opening polymerization of the oxolane, this vinyl group could potentially participate in other metathesis reactions, such as cross-metathesis. beilstein-journals.org Some sources mention ring-opening metathesis in the context of synthesizing functionalized oxolanes from other cyclic olefins, rather than polymerizing the oxolane ring itself. vulcanchem.com Therefore, the potential for using ROMP to directly polymerize this compound via its cyclic ether moiety is not supported by the mechanism of this polymerization technique.

Thermodynamic Driving Forces and Equilibrium Considerations in ROP

The ring-opening polymerization (ROP) of cyclic monomers is governed by thermodynamic principles, where the change in Gibbs free energy (ΔGₚ) must be negative for polymerization to be favorable. wiley-vch.de This relationship is described by the equation ΔGₚ = ΔHₚ - TΔSₚ, where ΔHₚ is the enthalpy change, T is the absolute temperature, and ΔSₚ is the entropy change.

The primary thermodynamic driving force for the ROP of most cyclic monomers, including this compound, is the relief of ring strain. libretexts.orggithub.io The oxolane (tetrahydrofuran, THF) ring is a five-membered heterocycle with moderate ring strain. While less strained than three- or four-membered rings (e.g., oxiranes, oxetanes), the strain is sufficient to provide a negative enthalpy of polymerization (ΔHₚ < 0), which favors the conversion of the cyclic monomer to a linear polymer. libretexts.orggithub.io For the parent unsubstituted monomer, tetrahydrofuran, the standard enthalpy of polymerization is approximately -12 to -15 kJ/mol.

This interplay between enthalpy and entropy leads to the concept of a ceiling temperature (T꜀). The ceiling temperature is the critical temperature above which the polymerization of a specific monomer is no longer thermodynamically favorable (ΔGₚ > 0). wiley-vch.de Above T꜀, the unfavorable entropic term (-TΔSₚ) dominates the favorable enthalpic term (ΔHₚ), and the equilibrium shifts towards the monomer. For instance, the well-studied ROP of tetrahydrofuran has a ceiling temperature of 84°C. wiley-vch.de The presence of the ethenyl substituent in this compound can influence the specific thermodynamic parameters, but the general principles remain the same.

The position of the equilibrium between monomer and polymer is also dependent on the monomer concentration. For any given temperature below T꜀, there exists an equilibrium monomer concentration, [M]ₑq, at which the rate of propagation equals the rate of depropagation. Polymerization will only proceed if the initial monomer concentration is above this equilibrium value.

The table below summarizes typical thermodynamic data for the ROP of related cyclic ethers, which provides context for the expected behavior of this compound.

MonomerRing SizeΔHₚ (kJ/mol)ΔSₚ (J/mol·K)T꜀ (°C, bulk)
Oxirane3-94-68>400
Oxetane4-81-105>200
Tetrahydrofuran 5 -15 -54 84
Oxepane7-22-28>200

Data sourced from general polymer chemistry literature, providing context for this compound as a substituted tetrahydrofuran derivative.

Kinetic Analysis of Polymerization Propagation and Termination

The kinetics of ring-opening polymerization describe the rates of the fundamental reaction steps: initiation, propagation, and termination. masterorganicchemistry.com A kinetic analysis is crucial for understanding reaction mechanisms, controlling polymer molecular weight, and optimizing reaction conditions.

Propagation: The propagation step in the ROP of this compound involves the sequential addition of monomer molecules to the active center at the end of the growing polymer chain. wiley-vch.de In a cationic ROP (CROP), a common mechanism for cyclic ethers, the active species is a tertiary oxonium ion. The rate of propagation (Rₚ) is generally described by the following equation:

Rₚ = kₚ[M][P*]

where kₚ is the rate constant of propagation, [M] is the monomer concentration, and [P*] is the concentration of active propagating species.

For many controlled polymerization systems, the concentration of active species [P*] remains constant. beilstein-journals.org In such cases, the polymerization follows first-order kinetics with respect to the monomer concentration. This can be visualized by a linear relationship in a semi-logarithmic plot of ln([M]₀/[M]) versus time, where [M]₀ is the initial monomer concentration. beilstein-journals.orgcmu.edu The slope of this line is proportional to the apparent propagation rate constant.

Termination: Termination reactions lead to the irreversible deactivation of the growing polymer chain, limiting the final molecular weight and broadening the molecular weight distribution. masterorganicchemistry.com In CROP, termination can occur through various pathways, including reaction with counter-ions, impurities (like water), or chain transfer to monomer or solvent. The rate of termination (Rₜ) can be expressed as:

Rₜ = kₜ[P*]

where kₜ is the rate constant of termination. The goal of a controlled or "living" polymerization is to minimize the rate of termination relative to the rate of propagation (Rₚ >> Rₜ).

Kinetic studies to determine these rate constants often involve monitoring monomer conversion over time using techniques like ¹H NMR spectroscopy or dilatometry. beilstein-journals.org By performing these experiments at different temperatures, the activation energy (Eₐ) for propagation can be determined using the Arrhenius equation, providing further insight into the reaction mechanism. mdpi.comnih.gov

Copolymerization Strategies for Tailored Polymeric Materials

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with customized properties that cannot be achieved with homopolymers. byjus.comlibretexts.org The inclusion of this compound in copolymer structures is particularly interesting due to its dual functionality: the oxolane ring can undergo ROP, while the ethenyl (vinyl) group can participate in radical or other olefin polymerizations.

Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments within the same macromolecule. mdpi.com These materials are of significant interest for applications such as surfactants, drug delivery vehicles, and nanomaterial stabilizers because they can self-assemble into core-shell structures (micelles) in selective solvents. publichealthtoxicology.comrsc.org

A poly(this compound) chain, derived from the ring-opening of the oxolane moiety, has a polyether backbone with pendant vinyl groups, rendering it relatively hydrophobic. To create an amphiphilic copolymer, this hydrophobic block can be combined with a hydrophilic polymer block. google.comgoogle.com Common strategies include:

ROP followed by a second polymerization: A hydrophobic block of poly(this compound) is synthesized via living CROP. The living chain end is then used to initiate the polymerization of a second, hydrophilic monomer.

Using a hydrophilic macroinitiator: A pre-synthesized hydrophilic polymer with an initiating end-group, such as poly(ethylene glycol) (PEG), is used to initiate the ROP of this compound.

Click Chemistry: Pre-formed hydrophobic poly(this compound) and hydrophilic polymer blocks with complementary clickable end-groups are joined together. rsc.org

Hydrophobic Block SourcePotential Hydrophilic Comonomer/BlockResulting Architecture
This compound (via ROP)Ethylene oxide, Acrylic acid, N-vinylpyrrolidoneDiblock or Triblock Copolymer
This compound (via ROP)Poly(ethylene glycol) (PEG)Diblock or Triblock Copolymer
This compound (via ROP)Poly(acrylic acid) (PAA)Diblock or Triblock Copolymer

The unique structure of this compound allows for the synthesis of complex polymer architectures like block and graft copolymers through several distinct pathways. quora.com

Block Copolymers: These are linear copolymers consisting of long sequences, or "blocks," of one monomer followed by a block of another. byjus.comeuroplas.com.vn A common method to synthesize block copolymers is sequential living polymerization. For example, in a living CROP system, after the this compound monomer is consumed, a second cyclic monomer can be added to the reactor to grow a second block from the living chain ends, forming a diblock copolymer. cmu.edu

Graft Copolymers: These are branched copolymers where side chains of one type of polymer are attached to a main chain of another polymer. libretexts.orgwarwick.ac.uk this compound is an ideal candidate for creating graft copolymers due to its pendant vinyl groups after ROP.

"Grafting-from": The poly(this compound) backbone is created via ROP. The pendant vinyl groups can then be modified to create initiation sites along the chain, from which a second monomer is polymerized.

"Grafting-through": The this compound monomer itself can be polymerized through its vinyl group using a radical polymerization technique. This creates a polymer (e.g., a polymethacrylate) with pendant oxolane rings. These rings can then be polymerized in a subsequent ROP step, creating a densely grafted "bottle-brush" copolymer. warwick.ac.uk

Controlled or "living" polymerization (CRP) methods are essential for synthesizing the well-defined block and graft copolymer architectures described above. researchgate.net These techniques minimize termination and chain transfer reactions, allowing for precise control over molecular weight, low polydispersity (PDI ≈ 1), and the preservation of chain-end functionality for subsequent reactions like block copolymer formation. cmu.eduethz.ch

For this compound, a combination of polymerization techniques may be employed:

Living Cationic Ring-Opening Polymerization (CROP): This is the primary method for achieving a controlled polymerization of the oxolane ring. By carefully selecting initiators (e.g., methyl triflate), solvents, and temperature, a living polymerization can be established, yielding poly(this compound) with a predetermined molecular weight and narrow distribution. beilstein-journals.org

Controlled Radical Polymerization (e.g., ATRP, RAFT): If the vinyl group is the target for polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used. These methods would allow for the synthesis of copolymers where this compound is incorporated alongside other vinyl monomers (like styrenes or acrylates) in a controlled fashion. researchgate.net

The combination of these mechanisms, for instance, using CROP to form a macroinitiator that is subsequently used in an ATRP process, opens up pathways to highly complex and tailored macromolecular structures. nih.gov

Block and Graft Copolymer Architectures from Ethenyloxolane Monomers

Characterization of this compound-Derived Polymers

A comprehensive characterization of polymers derived from this compound is necessary to confirm their chemical structure, determine their molecular weight and distribution, and evaluate their physical properties. A suite of analytical techniques is typically employed for this purpose.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure. ¹H and ¹³C NMR can confirm whether polymerization occurred via ring-opening or through the vinyl group by identifying the characteristic peaks of the resulting polymer backbone and side chains. It is also used to determine the composition of copolymers. beilstein-journals.orgnih.gov
Gel Permeation / Size Exclusion Chromatography (GPC/SEC) Separates polymer molecules based on their hydrodynamic volume in solution. This technique is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. beilstein-journals.orgrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify the functional groups present in the monomer and polymer. For example, the disappearance of the characteristic C-O-C stretching of the strained ether ring and the appearance of new bands can confirm that ROP has occurred. nih.gov
Thermal Analysis (DSC, TGA) Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, such as the glass transition temperature (T₉) and melting temperature (Tₘ), which are critical for understanding the material's physical state and processing window. Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition profile. warwick.ac.uknih.gov
Dynamic Light Scattering (DLS) For amphiphilic copolymers that self-assemble in solution, DLS is used to measure the size (hydrodynamic radius) and size distribution of the resulting nanoparticles or micelles. publichealthtoxicology.com
Mass Spectrometry (e.g., MALDI-TOF MS) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can provide absolute molecular weight information and is particularly useful for verifying the structure and end-groups of well-defined polymers from controlled polymerization. beilstein-journals.org

Advanced Spectroscopic Methods for Polymer Structure Elucidation

The definitive identification of the structure of poly(this compound) is accomplished through a combination of spectroscopic methods. Each technique provides complementary information, allowing for a comprehensive analysis of the polymer's connectivity and composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural analysis of poly(this compound). karger.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: Proton NMR confirms the successful polymerization by showing the disappearance of vinyl proton signals (typically 5-7 ppm) from the monomer and the appearance of broad signals corresponding to the saturated polymer backbone. Key signals for the polymer would include the methine proton of the backbone and the methylene (B1212753) and methine protons of the pendant oxolane ring. The integration of signals from polymer end-groups against the repeating monomer units can be used to estimate the number-average molecular weight (Mₙ). chemrxiv.orgresearchgate.net

¹³C NMR: Carbon NMR provides detailed information about the chemical environment of each carbon atom in the polymer. This is particularly crucial for assessing stereoregularity, as the chemical shift of the backbone methine carbon is highly sensitive to the relative stereochemistry of adjacent monomer units. d-nb.info

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer. For poly(this compound), the spectrum would be characterized by strong C-H stretching vibrations (around 2850-3000 cm⁻¹) and a prominent C-O-C stretching band for the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹). The absence of a C=C stretching band (around 1640 cm⁻¹) confirms the consumption of the monomer's vinyl group during polymerization. mdpi.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the absolute molecular weight distribution of the polymer. nih.gov It provides information on the mass of individual polymer chains, allowing for the calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity (Đ). Furthermore, the detailed analysis of the mass spectrum can help identify the chemical nature of the polymer end-groups, which provides insight into the initiation and termination mechanisms of the polymerization process. chemrxiv.org

Table 1: Spectroscopic Techniques for Poly(this compound) Characterization

Technique Information Provided Expected Observations for Poly(this compound)
¹H NMR Polymer backbone structure, end-group analysis, confirmation of polymerization. Disappearance of monomer vinyl signals; appearance of broad aliphatic backbone signals and signals for the pendant oxolane ring.
¹³C NMR Tacticity (stereoregularity), presence of impurities, confirmation of structure. Splitting of the backbone methine carbon signal indicates different stereochemical arrangements (dyads, triads).
FTIR Identification of functional groups. Absence of C=C stretch; presence of C-O-C ether stretch and C-H alkane stretches.
Mass Spec. Molecular weight distribution (Mₙ, Mₒ, Đ), end-group identification. A distribution of peaks, each corresponding to a polymer chain of a specific length, revealing the nature of initiator and terminating fragments.

Microstructural Analysis and Topology of Polymer Chains

Microstructural Analysis: The key microstructural feature of poly(this compound) is its tacticity , which describes the stereochemical relationship between the chiral centers created on the polymer backbone during polymerization. Since the oxolane ring is a bulky substituent, the tacticity significantly influences the polymer's physical properties, such as its crystallinity and solubility. The main forms are:

Isotactic: The pendant groups are all on the same side of the polymer backbone.

Syndiotactic: The pendant groups alternate regularly on opposite sides of the backbone.

Atactic: The pendant groups are arranged randomly.

The tacticity of poly(vinyl ether)s is highly dependent on the polymerization conditions, such as the nature of the catalyst, the solvent polarity, and the temperature. vt.edunih.gov For instance, cationic polymerization of vinyl ethers in nonpolar solvents at low temperatures often favors isotactic chain growth. vt.edu

The determination of tacticity is primarily accomplished using ¹³C NMR spectroscopy. d-nb.info The chemical shift of the backbone methine carbon is sensitive to the configuration of its neighboring units. This results in the splitting of the methine signal into peaks corresponding to different stereochemical dyads (meso 'm' for isotactic pairs, racemic 'r' for syndiotactic pairs) and triads (mm, mr, rr). karger.comnih.gov By integrating the areas of these peaks, the relative amounts of each configuration can be quantified.

Table 2: Illustrative ¹³C NMR Data for Determining Tacticity in Poly(vinyl ether)s (Note: This table presents typical data for a generic poly(vinyl ether) to illustrate the method, as specific data for poly(this compound) is not available in published literature.)

Carbon Dyad/Triad Typical Chemical Shift Range (ppm) Assignment
Backbone Methine (-CH-) mm (isotactic) 74-76 Two adjacent pendant groups have the same stereochemistry.
mr (heterotactic) 72-74 Central pendant group is flanked by neighbors of opposite stereochemistry.
rr (syndiotactic) 70-72 Two adjacent pendant groups have opposite stereochemistry.

Topology of Polymer Chains: The topology refers to the large-scale architecture of the polymer chains. For the standard vinyl polymerization of this compound, the expected topology is a linear chain . mdpi.com However, in cationic polymerization, which is the common method for vinyl ethers, chain transfer reactions can occur. mdpi.com These reactions can lead to the formation of branched structures, where new polymer chains grow off the backbone of another. This would alter the polymer's topology from purely linear to branched, which affects properties like viscosity and mechanical strength.

The possibility of ring-opening polymerization (ROP) of the oxolane ring is another topological consideration. nih.govmdpi.com However, the oxolane (tetrahydrofuran) ring is relatively stable, and under conditions that favor cationic vinyl polymerization, the polymerization typically proceeds exclusively through the more reactive vinyl group, leaving the pendant rings intact. Therefore, significant cross-linking or backbone modification through ROP is not the expected outcome. The primary topology remains linear, with potential for branching depending on the specific reaction conditions.

Theoretical and Computational Investigations of 2 Ethenyloxolane

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-Ethenyloxolane, such in-depth studies are not extensively reported in publicly accessible literature. However, related research on similar molecular systems allows for a general understanding of the applicable theoretical approaches.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules, providing insights into ground state properties such as molecular geometry (bond lengths and angles), vibrational frequencies, and electronic distribution.

A hypothetical DFT study on this compound would typically involve geometry optimization to find the lowest energy conformation. This would provide precise data on the bond lengths of the C-C and C-O bonds within the tetrahydrofuran (B95107) ring, the C=C double bond of the vinyl group, and the bond connecting the vinyl group to the ring. Bond angles and dihedral angles would define the puckering of the five-membered ring and the orientation of the vinyl substituent. The table below illustrates the type of data that would be generated from such a calculation.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is for illustrative purposes as specific literature data is unavailable.)

Parameter Atom(s) Involved Calculated Value (Exemplary)
Bond Lengths
C=C (vinyl) 1.34 Å
C-O (ring) 1.43 Å
C-C (ring) 1.54 Å
Bond Angles
C-O-C (ring) 108.5°
O-C-C (ring) 105.0°

| Dihedral Angle | O-C-C-C (ring) | 25.0° (envelope conformation) |

Excited State Calculations and Photochemical Behavior

Investigations into the excited states of a molecule are crucial for understanding its photochemical behavior, including its absorption of light and subsequent reactions. Methods such as Time-Dependent DFT (TD-DFT) are commonly used for this purpose.

There is a lack of specific research on the excited state calculations and photochemical behavior of this compound in the available literature. A theoretical study would involve calculating the vertical excitation energies to identify the electronic transitions (e.g., n→π* or π→π*) and the corresponding wavelengths of maximum absorption (λmax). This would help in predicting how the molecule interacts with UV-Vis light. Such studies are essential for understanding potential photodegradation pathways or for designing photochemical reactions involving the vinyl group or the ether oxygen.

Frontier Molecular Orbital Theory Applied to Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.

While a specific FMO analysis for this compound's reactions is not detailed in the literature, the principles of FMO are broadly applicable. For instance, in a potential cycloaddition reaction, the energy gap and symmetry of the HOMO of this compound (acting as the nucleophile) and the LUMO of an electrophilic reactant would determine the feasibility and stereoselectivity of the reaction. The vinyl group's π system would be the primary contributor to the HOMO, while the C-O bonds would influence the energy levels. A search result indicated that FMO theory has been used to explain the regioselectivity and stereoselectivity of photoaddition processes in other furan (B31954) compounds. google.com

Table 2: Hypothetical FMO Properties of this compound (Note: This table is for illustrative purposes as specific literature data is unavailable.)

Molecular Orbital Energy (eV) (Exemplary) Primary Atomic Contribution
HOMO -9.5 C=C π orbital
LUMO +1.2 C=C π* orbital

Computational Reaction Dynamics and Mechanistic Elucidation

Computational chemistry provides powerful tools to map out the energetic landscape of a chemical reaction, identifying intermediates and the transition states that connect them.

Transition State Characterization for Elementary Steps

Characterizing transition states is fundamental to understanding reaction kinetics, as the energy of the transition state relative to the reactants determines the activation energy. This involves locating the first-order saddle point on the potential energy surface corresponding to the transition state and analyzing its vibrational frequencies to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate.

Although preliminary DFT calculations have been mentioned in the context of reactions forming 2-vinyltetrahydrofuran, detailed characterizations of the transition states involved are not published. uniud.it For example, in a gold-catalyzed cyclization, the transition state for the nucleophilic attack of the alcohol onto the gold-activated allene (B1206475) would be a key structure to analyze. mdpi.comencyclopedia.pub Its geometry would reveal the atomic arrangement at the point of highest energy, and the calculated activation barrier would provide a quantitative measure of the reaction rate.

Potential Energy Surface Mapping for Complex Transformations

For more complex reactions, a one-dimensional reaction coordinate may be insufficient. Mapping a multi-dimensional potential energy surface (PES) can reveal the intricate details of a reaction mechanism, including the presence of multiple reaction pathways, intermediates, and the possibility of reaction dynamics influencing the product distribution.

No studies presenting a detailed PES mapping for transformations of this compound were found. Such an analysis would be particularly insightful for understanding the stereoselective synthesis of substituted 2-vinyltetrahydrofurans or for elucidating complex rearrangement reactions. For instance, mapping the PES for the acid-catalyzed rearrangement of a related allenic alcohol to 2-vinyltetrahydrofuran could reveal the energetic preference for different stereochemical outcomes.

The theoretical and computational investigation of this compound, also known as 2-vinyltetrahydrofuran, and its polymerization offers significant insights into its molecular behavior and the properties of the resulting polymeric materials. These studies, employing molecular modeling and simulation, are crucial for understanding the structure-property relationships that govern the performance of poly(this compound) in various applications.

Conformational Analysis of this compound Monomers and Polymers

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical and chemical properties. For this compound and its polymer, computational methods are employed to determine the most stable conformations and the energy barriers between them.

The conformational landscape of the this compound monomer is influenced by the puckering of the tetrahydrofuran ring and the orientation of the vinyl group. The tetrahydrofuran ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The relative energies of these conformers and the rotational barrier of the exocyclic vinyl group are critical parameters that influence the monomer's reactivity and the stereochemistry of the resulting polymer chain.

For the polymer, poly(this compound), the conformational analysis extends to the arrangement of monomer units along the polymer backbone. The flexibility of the polymer chain is determined by the rotational freedom around the single bonds in the backbone and the interactions between adjacent monomer units. ethz.ch Molecular mechanics and quantum mechanics calculations can be used to generate potential energy surfaces that map the energy of the molecule as a function of its dihedral angles. researchgate.net These calculations help identify the most probable conformations of the polymer chain, which can range from a random coil to more ordered helical structures. researchgate.net The presence of the bulky tetrahydrofuran ring can introduce steric hindrance, influencing the local chain conformation.

ParameterDescriptionTypical Computational Method
Monomer Conformations Determination of stable geometries (e.g., envelope, twist) of the oxolane ring and vinyl group orientation.Quantum Mechanics (e.g., DFT)
Polymer Tacticity Prediction of the stereochemical arrangement (isotactic, syndiotactic, atactic) of monomer units in the polymer chain.Quantum Mechanics, Molecular Dynamics
Chain Conformation Analysis of the overall shape of the polymer chain (e.g., random coil, extended chain, helical).Molecular Dynamics, Monte Carlo Simulations
Dihedral Angle Distribution Statistical analysis of the torsion angles along the polymer backbone to understand chain flexibility.Molecular Dynamics

This table provides an overview of the parameters investigated in the conformational analysis of this compound and its polymer, along with the computational methods typically used.

Dynamics of Polymer Chains in Different Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymer chains in various environments, such as in solution or in the bulk amorphous state. researchgate.netmdpi.com These simulations provide a detailed, atomistic view of how the polymer chains move and interact with their surroundings over time. mdpi.com

EnvironmentKey Dynamic Properties InvestigatedSignificance
Dilute Solution (Good Solvent) Expanded chain conformation, high mobility, large radius of gyration.Understanding polymer behavior in applications like coatings and adhesives.
Dilute Solution (Poor Solvent) Collapsed or globular conformation, reduced mobility.Relevant for processes like precipitation and fractionation.
Bulk Amorphous State Segmental motion, chain entanglement, diffusion coefficients.Predicting mechanical and thermal properties like Tg and viscosity.
Interface (e.g., with a solid surface) Adsorption behavior, conformational changes near the surface.Important for applications in composites and surface modifications.

This table summarizes the dynamic properties of poly(this compound) chains in different environments and their practical significance.

Prediction of Polymerization Behavior and Macromolecular Properties

Computational chemistry plays a vital role in predicting the polymerization behavior of monomers like this compound and the resulting macromolecular properties. mdpi.com Quantum chemical calculations can be used to investigate the reaction mechanisms of polymerization, including the initiation, propagation, and termination steps. mdpi.com By calculating the activation energies for different reaction pathways, it is possible to predict the feasibility of a particular type of polymerization (e.g., radical, cationic, or anionic) and the expected reaction rates. mdpi.com

Furthermore, computational models can be used to predict various macromolecular properties of poly(this compound). nih.govroutledge.com Techniques like quantitative structure-property relationship (QSPR) models can correlate the molecular structure of the polymer with its macroscopic properties. nih.gov For instance, by using descriptors derived from the monomer and repeating unit structure, it is possible to estimate properties such as density, refractive index, and even mechanical properties like the elastic modulus. scribd.com

Kinetic Monte Carlo or other simulation methods can be employed to model the polymerization process itself, providing predictions of the molecular weight distribution (MWD) and the degree of branching in the final polymer. semanticscholar.org This information is crucial as these molecular characteristics have a profound impact on the material's processing and end-use performance.

PropertyComputational ApproachPredicted Information
Polymerization Mechanism Quantum Mechanics (e.g., transition state theory)Reaction pathways, activation energies, rate constants.
Molecular Weight Distribution Kinetic Monte Carlo, PrediciPolydispersity index, average molecular weights (Mn, Mw).
Glass Transition Temperature (Tg) Molecular Dynamics, QSPRPrediction of the temperature at which the polymer transitions from a glassy to a rubbery state.
Mechanical Properties Coarse-Grained MD, Finite Element AnalysisElastic modulus, tensile strength, and other mechanical responses.
Solubility Parameter Atomistic Simulations, Group Contribution MethodsPrediction of miscibility with other polymers and solvents.

This table outlines the use of computational approaches to predict the polymerization behavior and key macromolecular properties of poly(this compound).

Advanced Research Applications of 2 Ethenyloxolane Based Materials

Innovations in Materials Science and Engineering

In the realm of materials science, polymers derived from 2-ethenyloxolane are contributing to the development of materials with tailored mechanical and responsive properties. The unique structure of the poly(this compound) chain, featuring a stable carbon-carbon backbone with cyclic ether side groups, is central to these innovations.

Development of Friction-Improving Polymers for Advanced Coatings

The tribological properties of polymers, such as friction and wear, are critical for applications in coatings and moving components. In gels and elastomers, the interplay between chemical cross-links and physical entanglements of polymer chains is a key determinant of these mechanical properties. nih.gov Polymers designed with a high density of entanglements relative to their cross-links have demonstrated exceptional toughness and fatigue resistance. nih.gov After swelling in a solvent like water, such materials can form hydrogels with very low coefficients of friction. nih.gov

While research directly linking this compound to friction-improving coatings is specific, the principles of polymer tribology suggest its potential. The polymerization of this compound can produce long-chain polymers where the degree of entanglement can be controlled. By creating copolymers or blends, it is possible to design advanced coatings. For instance, incorporating a soft, lubricating polymer phase within a harder matrix is a known strategy to reduce friction. lube-media.com The poly(this compound) could act as a matrix or component in such a system, where its mechanical properties and interaction with lubricants could be optimized for low-friction applications.

Table 1: Comparison of Friction Coefficients for Various Polymers

Polymer MaterialTypical Dynamic Coefficient of Friction (μ)Key Characteristics
Polytetrafluoroethylene (PTFE)0.05 - 0.10Very low friction, chemically inert. lube-media.com
Polyetheretherketone (PEEK)~0.18High strength and temperature resistance. lube-media.com
Nylon-6 (with PFPE lubricant)~0.04Low friction with advanced lubricants. lube-media.com
Polymer Hydrogels (highly entangled)<0.02Extremely low friction in aqueous environments. nih.gov

Polymeric Scaffolds with Hydrogen-Bonding Functionalization

Polymeric scaffolds are crucial in tissue engineering, providing a three-dimensional structure that supports cell growth and tissue regeneration. frontiersin.org The functionalization of these scaffolds is a powerful tool to improve their performance, for instance by enhancing mechanical properties or promoting cell viability and differentiation. nih.gov Hydrogen bonding is a key interaction in biological systems and can be engineered into scaffolds to control their structure and interaction with cells.

The chemical structure of this compound makes its corresponding polymer inherently suitable for applications involving hydrogen bonding. The pendant tetrahydrofuran (B95107) ring on the poly(this compound) chain contains an ether oxygen atom that can act as a hydrogen bond acceptor. This functionality can be leveraged to create scaffolds that interact with biological molecules or other polymer chains through hydrogen bonds. For example, epoxide-functionalization of other polymers has been shown to introduce hydroxyl groups that form strong hydrogen bonds, restricting polymer chain mobility and enhancing stability. chemrxiv.org Similarly, the ether oxygen in poly(this compound) can form hydrogen bonds with proton-donating groups on other molecules or polymers incorporated into the scaffold, influencing the material's mechanical behavior and surface properties. nih.govitu.edu.tr

Table 2: Key Functional Groups in Hydrogen-Bonding for Biomaterials

Functional GroupRole in Hydrogen BondingExample Polymer
Hydroxyl (-OH)Donor and AcceptorPoly(vinyl alcohol), Cellulose
Amine (-NH2)Donor and AcceptorChitosan, Poly(amido amine) itu.edu.tr
Carboxyl (-COOH)Donor and AcceptorPoly(acrylic acid)
Ether (-O-)AcceptorPoly(ethylene glycol), Poly(this compound)
Amide (-CONH-)Donor and AcceptorGelatin, Polyamides

Smart Materials and Responsive Polymer Systems

Smart materials are polymers that exhibit significant changes in their properties in response to small environmental stimuli, such as changes in temperature, pH, or light. numberanalytics.comoulu.fi These responsive behaviors are being explored for a multitude of applications, including sensors, actuators, and controlled drug delivery systems. nih.gov

While poly(this compound) itself is not typically classified as a smart polymer, it is an important non-responsive, hydrophobic block for the synthesis of amphiphilic block copolymers that do exhibit smart behavior. nih.gov Many responsive polymers are created as block copolymers, where one block responds to a stimulus and the other provides structural stability or a different functionality. oulu.fi Through controlled polymerization techniques, this compound can be polymerized to form one block, followed by the polymerization of a stimulus-responsive monomer to form a second block. nih.govrsc.org For example, copolymerizing this compound with a temperature-sensitive monomer like N-isopropylacrylamide (PNIPAM) or a pH-sensitive monomer like acrylic acid could yield a block copolymer that self-assembles or changes its conformation when the temperature or pH crosses a certain threshold. numberanalytics.com

Contributions to Biomedical and Pharmaceutical Research

The properties of this compound-based polymers make them attractive candidates for biomedical and pharmaceutical applications. Their ability to form well-defined structures on the nanoscale, combined with potential biocompatibility, opens avenues for creating sophisticated systems for therapy and tissue regeneration.

Design of Polymeric Carriers for Controlled Release

A significant application of polymers in medicine is the creation of carriers for targeted and controlled drug release. nih.govmdpi.com Amphiphilic block copolymers are particularly useful for this purpose. nih.gov These polymers, composed of a hydrophobic block and a hydrophilic block, can self-assemble in aqueous solutions to form nanoparticles, often with a core-shell structure (micelles). csic.es The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous biological environment, prolonging circulation time and potentially reducing side effects. mdpi.com

Given that this compound is a hydrophobic monomer, its polymer, poly(this compound), can serve as the hydrophobic block in such a system. Patents have described the use of this compound in creating amphiphilic copolymers for pharmaceutical applications. google.comgoogle.com By synthesizing a block copolymer of poly(this compound) with a biocompatible, hydrophilic polymer such as poly(ethylene glycol) (PEG), it is possible to create self-assembling nanocarriers. specificpolymers.com The release of the encapsulated drug from these carriers can be tuned by altering the length and ratio of the polymer blocks, which controls the stability and degradation of the nanoparticle. frontiersin.orgresearchgate.net

Table 3: Characteristics of Polymeric Micelles for Drug Delivery

PropertyTypical Range/DescriptionSignificance
Size (Diameter)10 - 100 nmAllows for passive targeting to tumor tissues via the EPR effect. mdpi.com
StructureHydrophobic Core / Hydrophilic ShellCore encapsulates hydrophobic drugs; shell provides stability in blood. csic.es
Drug Loading CapacityVaries (e.g., 5-25% by weight)Determines the amount of drug carried per nanoparticle. mdpi.com
Critical Micelle Concentration (CMC)Low (e.g., 10-6 - 10-7 M)Low CMC indicates high stability upon dilution in the bloodstream. csic.es

Environmental and Analytical Chemistry Applications

The inherent chemical characteristics of polymers derived from vinyl ethers suggest their utility in addressing pressing environmental challenges. These applications range from the capture of harmful airborne compounds to the remediation of contaminated water sources.

Adsorbent Materials for Volatile Organic Compound (VOC) Capture and Analysis

Volatile organic compounds (VOCs) are a significant class of air pollutants with adverse health and environmental effects. Porous polymers are a key class of materials being investigated for the capture and analysis of VOCs due to their high surface area, tunable porosity, and potential for chemical selectivity. researchgate.net While specific studies on poly(this compound) for VOC adsorption are not widely documented, research on related poly(vinyl ether)s demonstrates the potential of this polymer class.

For instance, composite polymer films containing poly(methyl vinyl ether) have been shown to modulate the adsorption of VOCs. nih.gov In one study, ultrathin organic films composed of poly(maleic anhydride)-c-poly(methyl vinyl ether) (Gantrez) and poly(amido amine) dendrimers were coated onto nanoporous alumina (B75360). nih.gov These films acted as nonselective gates, controlling the access of VOCs to the high-surface-area pores of the alumina substrate. A 12-nm-thick composite film was capable of reducing the permeability of VOCs by 100%, showcasing the potential of poly(vinyl ether)-based materials in controlling VOC transport and adsorption. nih.gov

The effectiveness of a polymer for VOC adsorption is often linked to its physical properties, such as its glass transition temperature and its interaction with the VOC molecules. The oxolane ring in poly(this compound) could impart a degree of polarity and specific interactions with certain VOCs, potentially enhancing selectivity. Furthermore, the development of porous organic polymers (POPs) with high porosity and hydrophobicity is a promising direction for VOC adsorption, and vinyl ether monomers could serve as building blocks for such materials. researchgate.net It is also noteworthy that the monomer itself, in a related form as 5-vinyltetrahydrofuran-2-ol, is classified as a VOC, highlighting the importance of understanding the interactions of such structures with the environment. vulcanchem.com

The absorption of VOCs into the bulk of polymer materials, such as in tubing used for air sampling, is another relevant phenomenon. Studies on various polymer tubings have shown that gas-wall partitioning can affect the accuracy of VOC measurements. copernicus.org Understanding the absorptive properties of poly(this compound) would be crucial if it were to be used in analytical systems for VOCs.

Polymer-Based Formulations for Environmental Remediation

Polymer-based materials offer versatile platforms for environmental remediation, particularly for the treatment of contaminated water. Their applications include acting as flocculants, adsorbents for heavy metals and organic pollutants, and as matrices for controlled release of remediation agents. mdpi.com The potential for poly(this compound) in this area can be inferred from studies on other functional polymers, including those based on vinyl ethers.

Amphiphilic polymers, which possess both hydrophilic and hydrophobic segments, are of particular interest for water remediation. Terpolymers of maleic anhydride (B1165640) and ethyl vinyl ether, when hydrophobically modified, can form associative networks in water. dtic.mil These networks can create hydrophobic domains capable of sequestering organic pollutants, such as petroleum-based fuels and oils, from aqueous environments. dtic.mil The unique structure of poly(this compound), with its ether linkage, could be tailored to create polymers with specific amphiphilic properties for targeted pollutant removal.

Furthermore, the development of functional hydrogels for wastewater treatment is a rapidly advancing field. mdpi.com These cross-linked polymer networks can absorb large amounts of water and can be designed to be responsive to environmental stimuli such as pH or temperature. Monomers like vinyl ethers are among the building blocks used to create these hydrogels. mdpi.com A hydrogel based on poly(this compound) could potentially be designed to selectively adsorb pollutants through the functionalization of its oxolane ring. The incorporation of nanoparticles into such hydrogels can further enhance their remediation capabilities. mdpi.com

The broader context of environmental remediation also includes the removal of persistent pollutants like poly- and perfluoroalkyl substances (PFAS). nih.gov Remediation strategies often involve either mobilizing these contaminants for removal or immobilizing them to prevent their spread. nih.gov Porous polymers, potentially including those derived from this compound, could be developed as effective sorbents for the immobilization of such challenging contaminants.

Catalysis and Organocatalysis in this compound Systems

The fields of catalysis and organocatalysis leverage specific molecular structures to accelerate and control chemical reactions. The unique electronic and structural features of this compound and its polymer could allow them to play significant roles as ligands, substrates, or catalyst supports.

Role of this compound as a Ligand or Substrate in Catalytic Cycles

In catalytic cycles, ligands bind to metal centers and critically influence their reactivity, selectivity, and stability. nih.govrsc.orgrsc.org The oxygen atom in the oxolane ring of this compound has lone pairs of electrons that could coordinate to a metal center, positioning the vinyl group for specific catalytic transformations. While direct examples of this compound as a ligand in catalysis are scarce in the literature, the principles of ligand design suggest its potential. For example, in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, vinyl ethers are common substrates. libretexts.org The nature of the ligand attached to the palladium catalyst is crucial for the reaction's efficiency and selectivity. libretexts.org

The reactivity of the vinyl group in this compound makes it a potential substrate for a wide range of catalytic reactions. For instance, palladium-catalyzed reactions are known to perform diacetoxylation on alkenes, and terpyridine ligands have been shown to be effective in this transformation. nih.gov The development of stereoselective polymerization methods for vinyl ethers, driven by chiral catalysts, highlights the intricate interactions between the catalyst and the vinyl ether substrate. nsf.govunc.edu These studies demonstrate that the structure of the vinyl ether, including the nature of the ether side group, can significantly impact the outcome of the polymerization. unc.edu

Polymer-Supported Catalysts Derived from this compound

Immobilizing homogeneous catalysts on polymer supports is a key strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. routledge.comuc.ptslideshare.net Poly(this compound) could serve as a novel polymer support for catalysts. The oxolane rings along the polymer backbone could be chemically modified to anchor catalytic species.

The synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and tacticities is now possible through techniques like organocatalytic cationic degenerate chain transfer polymerization. rsc.orgrsc.orgresearchgate.net This level of control over the polymer architecture is crucial for designing effective catalyst supports. For example, the stereochemistry of the polymer backbone can create a specific chiral environment around the anchored catalyst, potentially inducing asymmetry in catalytic reactions. Research on the stereoselective cationic polymerization of vinyl ethers has shown that isotactic poly(vinyl ethers) can be synthesized, which exhibit properties analogous to commercial polyolefins but with the added functionality of the ether groups. nsf.gov

The table below summarizes the potential of analogous poly(vinyl ether) systems in the applications discussed, providing a framework for future research on poly(this compound)-based materials.

Table 1: Potential Applications of Poly(vinyl ether)-based Materials in Advanced Research

Application Area Specific Role Relevant Findings in Analogous Systems Potential of Poly(this compound)
VOC Capture Adsorbent Material Poly(methyl vinyl ether) composites modulate VOC adsorption. nih.gov The oxolane ring could offer selective interactions with polar VOCs.
Environmental Remediation Sequestration Agent Amphiphilic poly(ethyl vinyl ether) terpolymers sequester organic pollutants. dtic.mil Can be functionalized to create targeted amphiphilic polymers for water treatment.
Catalysis Ligand/Substrate Vinyl ethers are substrates in stereoselective polymerizations and Heck reactions. libretexts.orgnsf.gov The oxolane ring could act as a coordinating group, influencing catalytic outcomes.
Polymer-Supported Catalysis Catalyst Support Well-defined poly(vinyl ether)s can be synthesized with controlled architectures. rsc.orgrsc.org A novel support material with tunable properties for immobilizing catalysts.

Future Directions and Challenges in 2 Ethenyloxolane Research

Sustainable and Green Chemical Synthesis of 2-Ethenyloxolane

A paramount challenge in modern chemistry is the development of sustainable processes that minimize environmental impact. The future synthesis of this compound will increasingly be guided by the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of renewable resources and safer chemicals. sheldon.nlresearchgate.netacs.org

Current research in green chemistry emphasizes several key strategies applicable to this compound synthesis:

Renewable Feedstocks: A significant future direction lies in developing synthetic pathways to this compound from biomass-derived precursors instead of petroleum-based starting materials. sheldon.nl Research could focus on the conversion of carbohydrates or furfural, which are abundant biorenewable platform chemicals, into the target monomer.

Catalytic Routes: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled and reused. sheldon.nl Future research will likely focus on designing highly selective and efficient heterogeneous or homogeneous catalysts for the synthesis of this compound. This could involve metal-organic frameworks (MOFs), zeolites, or enzyme-based catalysts (biocatalysis) that operate under mild conditions. mdpi.com

Energy Efficiency and Safer Solvents: Green chemistry principles encourage conducting reactions at ambient temperature and pressure to minimize energy consumption. sheldon.nl Furthermore, the replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical CO2, or biodegradable solvents is a critical goal. researchgate.net Developing a robust, solvent-free, or aqueous-based synthesis for this compound remains a significant but important challenge.

Table 1: Key Green Chemistry Principles for Sustainable this compound Synthesis sheldon.nlacs.org

Principle Description Relevance to this compound Synthesis
Prevention It is better to prevent waste than to treat or clean up waste after it has been created. Designing synthetic routes with high yield and selectivity to minimize by-product formation.
Atom Economy Synthetic methods should maximize the incorporation of all materials used in the process into the final product. Developing addition reactions or other high atom-economy transformations to produce the monomer.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Shifting from petrochemical sources to biomass-derived starting materials.
Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. Employing recyclable catalysts to improve efficiency and reduce waste.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous. Moving towards solvent-free conditions or using benign solvents like water.

| Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. | Developing catalytic systems that operate under mild reaction conditions. |

Precision Polymer Synthesis and Topological Control

The macroscopic properties of a polymer are intrinsically linked to its microscopic structure, including molecular weight, dispersity, and architecture. Advances in controlled polymerization techniques offer the potential to precisely tailor the structure of poly(this compound) for specific applications.

Living cationic polymerization is a particularly promising technique for vinyl ethers and cyclic ethers, characterized by the absence of termination and chain transfer reactions. stackexchange.comwikipedia.orgnih.gov This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Applying living cationic polymerization to this compound would enable the creation of well-defined homopolymers and, crucially, block copolymers with unique functionalities. wikipedia.orgnih.gov For instance, block copolymers incorporating a poly(this compound) segment could be synthesized by sequential monomer addition, leading to novel amphiphilic or thermo-responsive materials. mdpi.comnih.gov

Synthesis of Cyclic Poly(this compound): Cyclic polymers lack chain ends, which can lead to enhanced thermal stability and different solution properties compared to their linear counterparts. researchgate.netrsc.org Developing efficient ring-closing strategies or ring-expansion polymerization methods for this compound is a key objective. rsc.org

Branched and Star Architectures: Utilizing multifunctional initiators or core-first polymerization strategies in a living cationic polymerization of this compound could yield well-defined branched or star-shaped polymers.

Stimuli-Responsive Topologies: An advanced challenge is the design of polymers that can reversibly switch between different topologies (e.g., linear to cyclic) in response to external stimuli like light or pH. chemrxiv.orgrsc.org This could be achieved by incorporating dynamic covalent bonds or supramolecular interactions into the polymer design. rsc.org

Integration with Nanotechnology and Supramolecular Chemistry

The integration of poly(this compound) into nanoscale systems represents a significant opportunity for creating advanced functional materials. The inherent properties of the polymer, such as its polarity and potential for functionalization, make it an attractive candidate for applications in nanotechnology and supramolecular chemistry.

In nanotechnology , polymers are frequently used to construct nanoparticles for applications like drug delivery. nih.gov Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic poly(this compound) block could self-assemble in aqueous media to form micelles or vesicles. These nanostructures could encapsulate therapeutic agents, with the polymer shell providing stability and biocompatibility. Analogous polymers, such as poly(2-oxazoline)s, have been successfully used to create lipid nanoparticles for mRNA delivery, suggesting a promising path for poly(this compound). nih.govdahlmanlab.orgchemrxiv.org A key challenge will be to precisely control the size, morphology, and surface chemistry of these nanoparticles to optimize their performance in biological systems. mdpi.com

Supramolecular chemistry , which focuses on non-covalent interactions, offers a powerful toolbox for creating dynamic and self-healing materials. nih.gov Supramolecular polymers are formed by the self-assembly of monomers linked by reversible interactions like hydrogen bonds or host-guest interactions. rsc.org Future research could explore:

Self-Assembling Systems: Designing this compound derivatives with recognition motifs that can self-assemble into well-defined one- or two-dimensional supramolecular polymers. nih.gov

Functional Supramolecular Networks: Incorporating poly(this compound) chains into larger networks held together by non-covalent bonds. These materials could exhibit interesting properties such as self-healing and stimuli-responsiveness, making them suitable for applications in coatings, adhesives, or soft robotics. reading.ac.uk

Development of Novel Characterization Techniques for this compound Systems

As more complex polymer architectures based on this compound are synthesized, the need for advanced characterization techniques becomes more critical. While standard methods like Size-Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide fundamental information on molecular weight and basic structure, they may be insufficient for detailing complex topologies or subtle conformational changes. reddit.comresearchgate.net

Future challenges in this area involve adapting and developing novel techniques to gain deeper insights into poly(this compound) systems:

Advanced Chromatographic Methods: Hyphenated techniques like SEC-NMR, where the eluent from the chromatography column is directly analyzed by an NMR spectrometer, can provide detailed information on the chemical composition across the entire molecular weight distribution. magritek.com

High-Resolution Mass Spectrometry: Techniques like Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) can provide detailed structural information, including end-group analysis and fragmentation patterns, which is crucial for confirming the success of complex polymer syntheses. nih.gov

Advanced NMR Spectroscopy: Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-destructive technique for analyzing the hydrodynamic size and conformation of polymers in solution. rsc.org Applying variable-temperature DOSY to poly(this compound) could reveal detailed information about its coil-to-globule transitions and interactions with different solvents. rsc.org For detailed microstructural analysis, advanced statistical models can be applied to high-resolution NMR data to elucidate sequence distributions in copolymers. mdpi.com

Table 2: Advanced Characterization Techniques for Poly(this compound)

Technique Information Obtained Research Challenge/Opportunity
SEC-NMR Chemical composition as a function of molecular weight. magritek.com Deconvolution of complex copolymer and blend compositions.
ESI-MS/MS Precise molecular weight, end-group analysis, and structural confirmation of complex architectures. nih.gov Differentiating between linear and cyclic topologies; sequencing of block copolymers.
DOSY-NMR Hydrodynamic radius, polymer conformation in solution, and interaction with solvents. rsc.org Studying stimuli-responsive conformational changes and self-assembly in real-time.

| Rheology | Viscoelastic properties, information on entanglement, and network formation. | Correlating polymer topology (linear vs. cyclic vs. branched) with bulk mechanical properties. |

Interdisciplinary Research Opportunities and Unexplored Applications

The unique properties of poly(this compound) open up numerous opportunities for interdisciplinary research and applications that are currently underexplored. The presence of the polar ether linkage in the polymer backbone suggests potential for biocompatibility and interaction with biological systems.

Biomedical Applications: Drawing parallels with structurally similar polymers like poly(2-oxazoline)s, poly(this compound) could find use in a variety of biomedical applications. sigmaaldrich.commdpi.com These include drug delivery vehicles, scaffolds for tissue engineering, and biocompatible coatings for medical devices. researchgate.netnih.govnih.govmdpi.com A major challenge is to conduct thorough biocompatibility and cytotoxicity studies to validate its suitability for in vivo use.

Advanced Materials: The polymer's properties could be leveraged in materials science. For example, its incorporation into coating formulations could enhance adhesion or provide specific surface properties. google.com As an additive in lubricant oils, it could potentially improve anti-wear properties or act as a dispersant, an area where functional polymers are actively researched. google.comgoogleapis.com

Smart Materials: By combining precision synthesis with functional monomers, "smart" polymers based on this compound that respond to stimuli like pH, temperature, or light could be developed. These materials could be used in sensors, actuators, or controlled-release systems.

Future progress will depend on fostering collaborations between polymer chemists, materials scientists, biologists, and engineers to explore these and other yet unimagined applications. The journey from a simple monomer to a high-performance material is complex, but the potential rewards for overcoming the challenges in this compound research are substantial.

Q & A

Q. What are the established synthetic pathways for 2-Ethenyloxolane, and how can experimental reproducibility be ensured?

  • Methodological Answer: Standard synthesis routes include cycloaddition reactions or ring-opening polymerization, often catalyzed by Lewis acids (e.g., BF₃·OEt₂). To ensure reproducibility, document precise reaction conditions (temperature, solvent, stoichiometry) and validate purity via GC-MS or NMR (>99% purity). Include full experimental details in the main text for key compounds, with supplementary data for secondary pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer: Use 1^1H/13^13C NMR to confirm regioselectivity and stereochemistry. IR spectroscopy identifies functional groups (e.g., ether C-O stretches), while UV-Vis analyzes conjugation effects. For advanced confirmation, employ X-ray crystallography (if crystalline) or DFT-based computational modeling .

Q. How should researchers address discrepancies in reported thermodynamic stability data for this compound?

  • Methodological Answer: Conduct comparative calorimetry (DSC/TGA) under standardized conditions. Replicate prior studies to isolate variables (e.g., solvent, heating rate). Publish raw data and uncertainty ranges in supplementary materials to enable meta-analysis .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in ring-opening metathesis polymerization (ROMP) while minimizing side reactions?

  • Methodological Answer: Design a fractional factorial experiment to test catalyst systems (Grubbs vs. Hoveyda-type), monomer concentration, and solvent polarity. Monitor kinetics via in-situ FTIR or SEC. Use Arrhenius plots to model activation barriers and identify side-product thresholds .

Q. How can computational methods predict this compound’s behavior in novel copolymer systems?

  • Methodological Answer: Apply molecular dynamics (MD) simulations with force fields parameterized for ethers/alkenes. Validate predictions using SAXS or rheological data. Publish computational workflows (e.g., Gaussian input files) in supplementary materials to ensure transparency .

Q. What experimental frameworks resolve contradictions in the compound’s reported catalytic activity in asymmetric synthesis?

  • Methodological Answer: Perform enantioselectivity assays (HPLC with chiral columns) across varied conditions. Use DoE (Design of Experiments) to isolate factors like catalyst loading or solvent polarity. Cross-reference with mechanistic studies (e.g., kinetic isotope effects) to reconcile divergent findings .

Q. How can researchers identify literature gaps in this compound’s applications for biomedical polymer design?

  • Methodological Answer: Conduct a systematic review using Boolean search strings (e.g., "this compound AND biocompatibility") across Scopus/PubMed. Annotate gaps in cytotoxicity data or degradation profiles. Propose in-vitro assays (e.g., MTT for cell viability) as pilot studies .

Methodological Best Practices

  • Data Reporting: Avoid duplicating figures/tables in text; emphasize critical trends (e.g., yield vs. temperature gradients). Use appendices for raw datasets .
  • Contradiction Analysis: Frame unresolved issues as "limitations" in discussion sections, proposing follow-up experiments (e.g., isotopic labeling for mechanistic clarity) .
  • Literature Reviews: Cite primary sources for compound synthesis/application claims. Avoid over-reliance on review articles to maintain originality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.